molecular formula C10H13NO2 B3168699 2-[(Ethylamino)methyl]benzoic acid CAS No. 932231-64-6

2-[(Ethylamino)methyl]benzoic acid

Cat. No.: B3168699
CAS No.: 932231-64-6
M. Wt: 179.22 g/mol
InChI Key: BEAXKTAHCNXWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets (such as cox enzymes) to inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

This pathway is involved in the production of prostaglandins, which are key players in the inflammatory response . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.

Pharmacokinetics

It’s known that the compound is a metabolite of methyl-n-methylanthranilates (mma) . This suggests that it may be produced in the body through the metabolism of MMA. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the anti-inflammatory properties of similar compounds, it can be hypothesized that the compound may reduce inflammation at the cellular level .

Properties

IUPAC Name

2-(ethylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-7-8-5-3-4-6-9(8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXKTAHCNXWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.